2-chloro-5-methoxy-1,8-naphthyridine
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Overview
Description
2-chloro-5-methoxy-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound, with its unique structure, has garnered interest in various fields of scientific research, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-1,8-naphthyridine typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and eco-friendly approaches. For instance, the use of water-soluble catalysts under air atmosphere has been explored to achieve high yields and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different functionalized naphthyridines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and halogenating agents like phosphorus oxychloride. Reaction conditions often involve solvents like dimethylformamide and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2-chloro-5-methoxy-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections and other diseases.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Mechanism of Action
The mechanism of action of 2-chloro-5-methoxy-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and DNA. For instance, it can inhibit topoisomerase II by intercalating with DNA, thereby preventing the replication of bacterial cells . The presence of functional groups like methoxy and chloro enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-formyl-1,8-naphthyridine
- 2,7-difunctionalized-1,8-naphthyridines
- 1,5-naphthyridines
Uniqueness
2-chloro-5-methoxy-1,8-naphthyridine stands out due to its unique combination of chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to other naphthyridines, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
1781605-96-6 |
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Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-5-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-4-5-11-9-6(7)2-3-8(10)12-9/h2-5H,1H3 |
InChI Key |
PECOTGKFWXKSNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=NC2=NC=C1)Cl |
Purity |
95 |
Origin of Product |
United States |
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